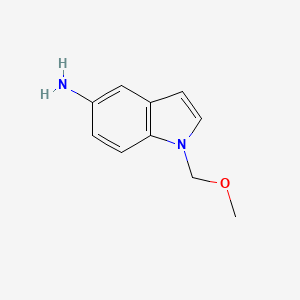
1-(Methoxymethyl)-1H-indol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methoxymethyl)-1H-indol-5-amine is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with a methoxymethyl group attached to the nitrogen atom and an amine group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methoxymethyl)-1H-indol-5-amine can be achieved through several synthetic routes. One common method involves the protection of the indole nitrogen with a methoxymethyl group, followed by the introduction of an amine group at the 5-position. The general steps are as follows:
Protection of Indole Nitrogen: The indole nitrogen is protected by reacting it with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This forms the methoxymethyl-protected indole.
Nitration: The protected indole is then subjected to nitration using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. This introduces a nitro group at the 5-position.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas or using a chemical reducing agent like tin(II) chloride in hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Methoxymethyl)-1H-indol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the compound, such as the corresponding alcohols or amines.
Substitution: Substituted indole derivatives with various functional groups replacing the methoxymethyl group.
Applications De Recherche Scientifique
1-(Methoxymethyl)-1H-indol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: It can be used as a building block for the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe to study biological processes involving indole derivatives, such as enzyme interactions and metabolic pathways.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and natural products.
Mécanisme D'action
The mechanism of action of 1-(Methoxymethyl)-1H-indol-5-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The amine group at the 5-position may form hydrogen bonds or electrostatic interactions with biological targets, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Methoxymethyl)-1H-indole: Lacks the amine group at the 5-position.
1-(Hydroxymethyl)-1H-indol-5-amine: Has a hydroxymethyl group instead of a methoxymethyl group.
1-(Methoxymethyl)-1H-pyrrole-5-amine: Contains a pyrrole ring instead of an indole ring.
Uniqueness
1-(Methoxymethyl)-1H-indol-5-amine is unique due to the presence of both the methoxymethyl group and the amine group at specific positions on the indole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H12N2O |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
1-(methoxymethyl)indol-5-amine |
InChI |
InChI=1S/C10H12N2O/c1-13-7-12-5-4-8-6-9(11)2-3-10(8)12/h2-6H,7,11H2,1H3 |
Clé InChI |
ZALZFNRQSOEKKC-UHFFFAOYSA-N |
SMILES canonique |
COCN1C=CC2=C1C=CC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-chloro-7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13176969.png)
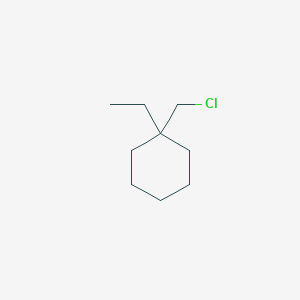
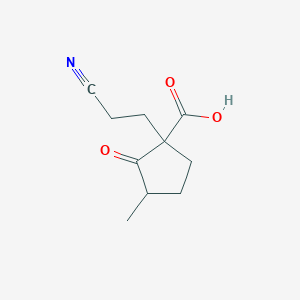
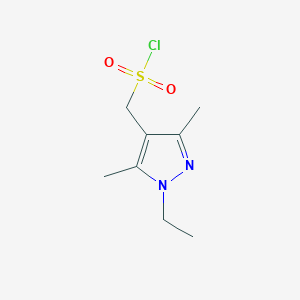

![N-[(Azetidin-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B13177014.png)

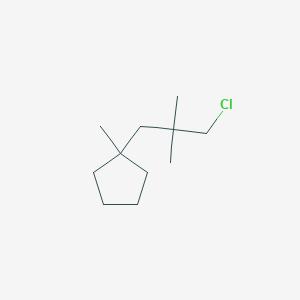
![Methyl 5-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13177034.png)

![(S)-4-([1,1'-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoicacid](/img/structure/B13177042.png)
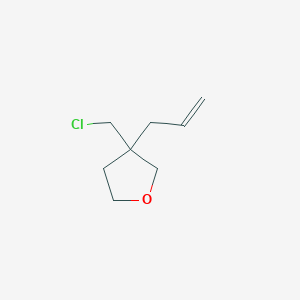
![Tert-butyl 4-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B13177063.png)
![{[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane](/img/structure/B13177066.png)
